Bis(dichlorophosphanyl)methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(dichlorophosphino)methylamine is an organophosphorus compound with the molecular formula CH₃Cl₄NP₂. It is a versatile reagent used in various chemical reactions and has significant applications in scientific research and industry. The compound is characterized by the presence of two dichlorophosphino groups attached to a central nitrogen atom, making it a valuable intermediate in the synthesis of other organophosphorus compounds .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Bis(dichlorophosphino)methylamine can be synthesized through the reaction of phosphorus trichloride with methylamine. The reaction typically involves the use of an inert solvent such as diethyl ether and is carried out under anhydrous conditions to prevent hydrolysis of the phosphorus-chlorine bonds. The reaction proceeds as follows:
[ \text{PCl}_3 + \text{CH}_3\text{NH}_2 \rightarrow (\text{Cl}_2\text{P})_2\text{NCH}_3 ]
The product is then purified by distillation or recrystallization to obtain bis(dichlorophosphino)methylamine in high purity .
Industrial Production Methods
In an industrial setting, the production of bis(dichlorophosphino)methylamine involves large-scale reactions using similar synthetic routes. The process is optimized for efficiency and cost-effectiveness, often employing continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations .
Analyse Chemischer Reaktionen
Types of Reactions
Bis(dichlorophosphino)methylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert bis(dichlorophosphino)methylamine to phosphine derivatives.
Substitution: The chlorine atoms in the dichlorophosphino groups can be substituted with other nucleophiles, such as alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like Grignard reagents or organolithium compounds are employed under anhydrous conditions.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Phosphine derivatives.
Substitution: Various substituted phosphines depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Bis(dichlorophosphino)methylamine has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a reagent in the synthesis of other organophosphorus compounds.
Biology: The compound is employed in the study of enzyme mechanisms and as a probe for investigating biological phosphorus metabolism.
Medicine: Research into potential therapeutic applications, such as inhibitors of specific enzymes.
Industry: Utilized in the production of flame retardants, plasticizers, and other specialty chemicals
Wirkmechanismus
The mechanism by which bis(dichlorophosphino)methylamine exerts its effects involves the interaction of its phosphorus atoms with various molecular targets. The compound can coordinate with metal ions, forming stable complexes that are useful in catalysis and other chemical processes. The dichlorophosphino groups can also participate in nucleophilic substitution reactions, making the compound a versatile intermediate in organic synthesis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,2-Bis(dichlorophosphino)ethane
- 1,2-Bis(dichlorophosphino)benzene
- 1,2-Bis(dimethylphosphino)ethane
Uniqueness
Bis(dichlorophosphino)methylamine is unique due to its specific structure, which allows for the formation of stable complexes with a variety of metal ions. This property makes it particularly valuable in coordination chemistry and catalysis. Additionally, the presence of two dichlorophosphino groups provides multiple sites for chemical modification, enhancing its versatility as a reagent .
Eigenschaften
Molekularformel |
CH3Cl4NP2 |
---|---|
Molekulargewicht |
232.8 g/mol |
IUPAC-Name |
bis(dichlorophosphanyl)methanamine |
InChI |
InChI=1S/CH3Cl4NP2/c2-7(3)1(6)8(4)5/h1H,6H2 |
InChI-Schlüssel |
HGNNWUQUSRUPTC-UHFFFAOYSA-N |
Kanonische SMILES |
C(N)(P(Cl)Cl)P(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.